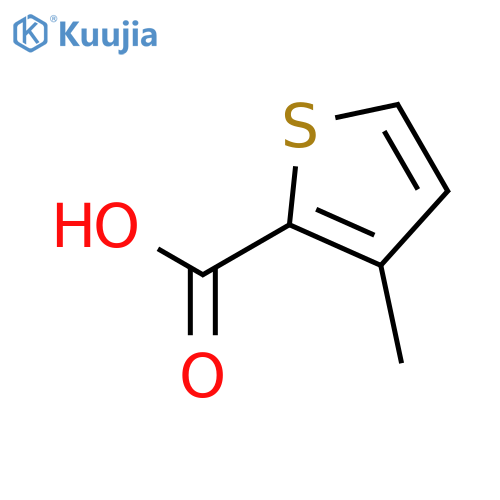

Cas no 23806-24-8 (3-Methylthiophene-2-carboxylic acid)

23806-24-8 structure

商品名:3-Methylthiophene-2-carboxylic acid

3-Methylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-2-thiophenecarboxylic acid

- 3-Methylthiophene-2-carboxylic acid

- 3-METHYL-2-THENOIC ACID

- 2-Carboxy-3-methylthiophene

- 3-methyl-2-carboxy-thiophene

- 3-methyl-2-thiophenecarboxylic

- 5-methyl-2-thiophenecarboxylic acid

- 3-methyl-2-thiophene carboxylic acid

- 2-Thiophenecarboxylic acid, 3-methyl-

- IFLKEBSJTZGCJG-UHFFFAOYSA-N

- 3-methyl-thiophene-2-carboxylic acid

- 3-Methyl-2-thiophenecarboxylicacid

- PubChem5182

- 3-methyl-2-thienoic acid

- KSC201S5N

- BIDD:GT0066

- Jsp004764

- M1459

- MFCD00005438

- 60P

- SY001797

- CHEMBL4285249

- CS-W004782

- AM20090260

- EINECS 245-894-5

- AKOS000118876

- AC30341

- IFLKEBSJTZGCJG-UHFFFAOYSA-

- FT-0616191

- NS00050843

- Z104474228

- AC30341 (3)

- Q27456145

- GEO-01958

- PS-3270

- InChI=1/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)

- 3-Methylthiophene-2-carboxylicacid

- EN300-19561

- SCHEMBL159280

- 3-Methyl-2-thiophenecarboxylic acid, 98%

- BDBM185154

- 23806-24-8

- AB00421

- AC-2519

- DTXSID20178518

- W-107374

- STR06162

- 3-methyl-2-thiopene carboxylic acid

- STK503660

- DB-002521

- ALBB-005998

- DB-357248

-

- MDL: MFCD00005438

- インチ: 1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)

- InChIKey: IFLKEBSJTZGCJG-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C(C([H])([H])[H])=C1C(=O)O[H]

- BRN: 116184

計算された属性

- せいみつぶんしりょう: 142.008851g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 142.008851g/mol

- 単一同位体質量: 142.008851g/mol

- 水素結合トポロジー分子極性表面積: 65.5Ų

- 重原子数: 9

- 複雑さ: 124

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.365 (estimate)

- ゆうかいてん: 143.0 to 148.0 deg-C

- ふってん: 274°C at 760 mmHg

- フラッシュポイント: 119.5°C

- 屈折率: 1.5300 (estimate)

- PSA: 65.54000

- LogP: 1.75470

- ようかいせい: 未確定

3-Methylthiophene-2-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

3-Methylthiophene-2-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062215-25g |

3-Methylthiophene-2-carboxylic acid |

23806-24-8 | 98% | 25g |

¥210 | 2023-04-14 | |

| Chemenu | CM199606-25g |

3-Methylthiophene-2-carboxylic acid |

23806-24-8 | 98% | 25g |

$69 | 2022-09-29 | |

| Chemenu | CM199606-100g |

3-Methylthiophene-2-carboxylic acid |

23806-24-8 | 98% | 100g |

$111 | 2024-07-28 | |

| abcr | AB125486-100 g |

3-Methylthiophene-2-carboxylic acid, 98%; . |

23806-24-8 | 98% | 100g |

€246.00 | 2023-05-10 | |

| Fluorochem | 045075-100g |

3-Methylthiophene-2-carboxylic acid |

23806-24-8 | 98% | 100g |

£132.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M56610-25g |

3-Methylthiophene-2-carboxylic acid |

23806-24-8 | 25g |

¥226.0 | 2021-09-04 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1459-5G |

3-Methyl-2-thiophenecarboxylic Acid |

23806-24-8 | >98.0%(T) | 5g |

¥125.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1459-25G |

3-Methyl-2-thiophenecarboxylic Acid |

23806-24-8 | >98.0%(T) | 25g |

¥380.00 | 2024-04-15 | |

| eNovation Chemicals LLC | K06747-1kg |

3-Methyl-2-thiophenecarboxylic acid |

23806-24-8 | 97% | 1kg |

$980 | 2024-06-05 | |

| Enamine | EN300-19561-5.0g |

3-methylthiophene-2-carboxylic acid |

23806-24-8 | 93% | 5g |

$29.0 | 2023-05-03 |

3-Methylthiophene-2-carboxylic acid 関連文献

-

Changjun Chen,Yixiao Pan,Haoqiang Zhao,Xin Xu,Jianbin Xu,Zongyao Zhang,Siqi Xi,Lijin Xu,Huanrong Li Org. Chem. Front. 2018 5 415

-

Lu Chen,Christian Bruneau,Pierre H. Dixneuf,Henri Doucet Green Chem. 2012 14 1111

-

Stéphane Sévigny,Pat Forgione New J. Chem. 2013 37 589

-

Alexander S. Fisyuk,Renaud Demadrille,Claudia Querner,Malgorzata Zagorska,Jo?l Bleuse,Adam Pron New J. Chem. 2005 29 707

-

5. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivativesAndrew J. Carpenter,Derek J. Chadwick J. Chem. Soc. Perkin Trans. 1 1985 173

23806-24-8 (3-Methylthiophene-2-carboxylic acid) 関連製品

- 71189-23-6(2-Isocyanatothiazole)

- 40808-24-0(4,5-Dimethylthiophene-2-carboxylic acid)

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 89639-74-7(3,4-Dimethylthiophene-2-carboxylic acid)

- 46029-22-5(5-Methylthiophene-2,3-dicarboxylic Acid)

- 1451-95-2(Thiophene-2,3-dicarboxylic acid)

- 10341-88-5(3-Phenylthiophene-2-carboxylic Acid)

- 14282-78-1(4-Methylthiophene-2-carboxylic acid)

- 65613-27-6(3,5-dimethylthiophene-2-carboxylic acid)

- 19991-68-5(3-formylthiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23806-24-8)3-Methylthiophene-2-carboxylic acid

清らかである:99%

はかる:500g

価格 ($):400.0

atkchemica

(CAS:23806-24-8)3-Methylthiophene-2-carboxylic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ